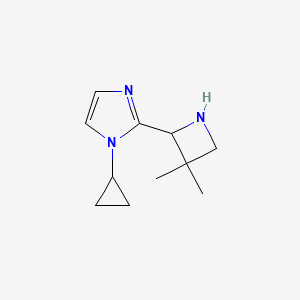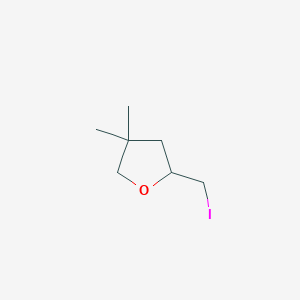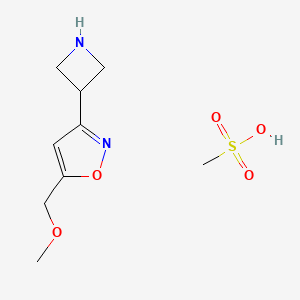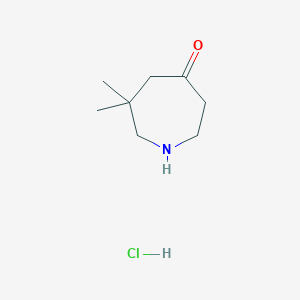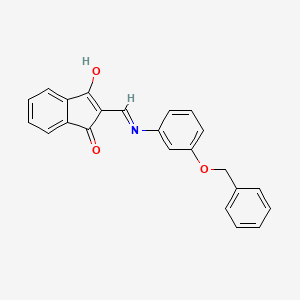
2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione, involves several steps. One common approach is the halogenation of phthalic anhydrides, which are then converted into indane-1,3-diones using ethyl acetoacetate . Another method involves a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione is complex, with a phenylmethoxy group attached to a phenyl ring, which is then linked to an indane-1,3-dione core via an amino-methylene bridge.Chemical Reactions Analysis
Indane-1,3-dione, a core component of the compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions, including halogenation and multi-component reactions .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Alzheimer’s and AIDS Treatment
Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. For instance, Donepezil, a derivative, is used in treating Alzheimer’s disease, and Indinavir is utilized for AIDS treatment . The structural similarity of “2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione” to these compounds suggests potential applications in designing new therapeutics for neurodegenerative diseases and viral infections.
Organic Electronics: Electron Acceptor
This compound serves as an electron acceptor in organic electronics. Its application extends to designing dyes for solar cells, which are crucial for improving the efficiency of photovoltaic devices . The electron-accepting properties facilitate the development of novel materials for organic electronic devices.
Photopolymerization: Photoinitiators
In the field of photopolymerization, indane-1,3-dione derivatives act as photoinitiators. They play a vital role in initiating polymerization reactions when exposed to light, which is essential for creating polymers with specific properties for coatings, adhesives, and 3D printing applications .
Bioimaging: Contrast Agents
The compound’s derivatives are explored as contrast agents in bioimaging. Their ability to absorb and emit light at specific wavelengths makes them suitable for use in fluorescence microscopy and other imaging techniques to visualize biological processes .
Biosensing: Optical Sensing
Due to their optical properties, these derivatives are used in biosensing applications. They can detect the presence of various biological molecules, which is beneficial for diagnostics and environmental monitoring .
Non-Linear Optical (NLO) Applications: Chromophores
Indane-1,3-dione derivatives, including “2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione,” are used as chromophores in NLO applications. They contribute to the development of materials that can modulate light in advanced optical systems .
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(3-phenylmethoxyphenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-11-4-5-12-20(19)23(26)21(22)14-24-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14,25H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKHXDOVEUQWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

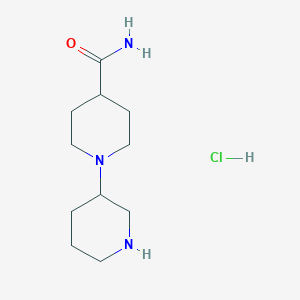
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)
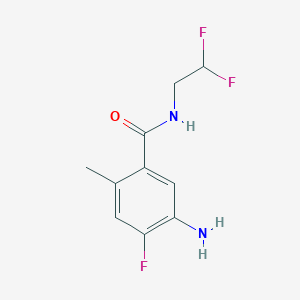
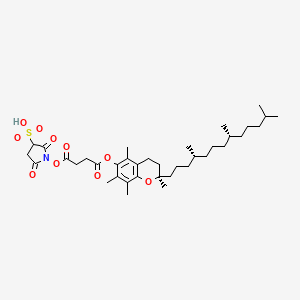
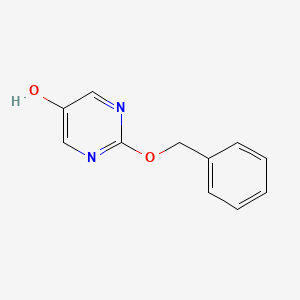
![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)

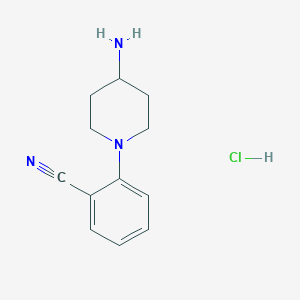
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
